2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10
CAS No.:
Cat. No.: VC16677456
Molecular Formula: C16H23NO5
Molecular Weight: 319.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5 |
|---|---|
| Molecular Weight | 319.42 g/mol |
| IUPAC Name | [4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |
| Standard InChI | InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D |
| Standard InChI Key | QBDLLAFFRJOLHZ-RUYWXRBOSA-N |
| Isomeric SMILES | [2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a deuterium-enriched analog of the parent compound 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1). Its molecular formula is C₁₆H₁₃D₁₀NO₅, with a molecular weight of 319.42 g/mol . The structure comprises:
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Aromatic core: A phenyl ring substituted with two tert-butyl groups at positions 2 and 4, a nitro group at position 5, and a methyl carbonate ester at position 1.
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Deuterium substitution: Ten hydrogen atoms are replaced with deuterium, likely distributed across the methyl carbonate group and tert-butyl substituents to enhance isotopic labeling for analytical applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃D₁₀NO₅ |
| Molecular Weight | 319.42 g/mol |
| IUPAC Name | [4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1N+[O-])OC(=O)OC)C(C)(C)C |
The isotopic labeling directs its utility in tracing metabolic pathways and spectroscopic studies .
Research Applications
Analytical Chemistry
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Mass spectrometry: Serves as an internal standard for quantifying non-deuterated analogs in biological matrices, leveraging distinct mass-to-charge ratios .
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NMR spectroscopy: Deuterium’s nuclear spin properties (I=1) enable advanced structural elucidation techniques, such as deuterium labeling experiments .
Pharmaceutical Development
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Metabolic tracing: Tracks drug metabolism pathways in preclinical studies, with the carbonate ester acting a hydrolyzable prodrug moiety.
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Isotope effect studies: Investigates kinetic isotope effects (KIE) on enzyme-mediated hydrolysis rates compared to non-deuterated counterparts .
Stability and Degradation
Thermal Stability
Decomposition initiates above 200°C, releasing CO₂ and regenerating 2,4-di-tert-butyl-5-nitrophenol-d10 as the primary degradation product.
Oxidative Stability
The nitro group’s electron-withdrawing effect and tert-butyl steric hindrance confer resistance to autoxidation, ensuring a shelf life >24 months at 2–8°C .
Table 2: Stability Profile
| Condition | Outcome |
|---|---|
| Thermal (>200°C) | Decomposition to phenol-d10 + CO₂ |
| Oxidative (O₂) | No significant degradation over 24 mos |
| Hydrolytic (H₂O) | Slow ester hydrolysis at pH 7-9 |
Supplier Landscape and Availability
Global suppliers (Table 3) emphasize small-scale synthesis for research, with prices reflecting deuterium enrichment costs .
| Supplier | Location | Purity | Price (100 mg) |
|---|---|---|---|
| VulcanChem | Global | >98% | $2,353.00 |
| CymitQuimica | Spain | >95% | €2,353.00 |
| Dayang Chem | China | >97% | $1,850.00 |
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